molecular formula C16H16N4O2 B11837680 6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide

6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11837680
M. Wt: 296.32 g/mol
InChI Key: DGRFBDIVYUUAMZ-UHFFFAOYSA-N
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Description

6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes an isopropyl group, a phenyl group, and a carboxamide group, contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrimidine ring through a cyclocondensation reaction.

    Introduction of the isopropyl and phenyl groups: The isopropyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.

    Formation of the carboxamide group: The final step involves the conversion of a nitrile or ester group to the carboxamide group through hydrolysis and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions and suitable catalysts.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted carboxamides.

    Cyclization: Formation of complex heterocyclic compounds.

Scientific Research Applications

6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 5-(1-(tert-butyl)-1H-pyrazol-4-yl)-6-isopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Uniqueness

6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxamide group, in particular, enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-9(2)12-13(10-6-4-3-5-7-10)19-15-11(14(17)21)8-18-20(15)16(12)22/h3-9,18H,1-2H3,(H2,17,21)

InChI Key

DGRFBDIVYUUAMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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